6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Lipophilicity LogP Drug-likeness

6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic building block featuring a fused pyrazolo[1,5-a]pyridine core with a chlorine substituent at the 6-position and a carboxylic acid handle at the 3-position. With a molecular formula of C₈H₅ClN₂O₂ and a molecular weight of 196.59 g·mol⁻¹, it belongs to a class of halogenated pyrazolopyridine-3-carboxylic acids that serve as key intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitor scaffolds targeting EphB/VEGFR2, PI3Kγ/δ, and Trk family kinases.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 1167055-29-9
Cat. No. B1422626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS1167055-29-9
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1Cl)C(=O)O
InChIInChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13)
InChIKeyYLAZZSDUXQKRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1167055-29-9): Core Physicochemical Profile and Comparator Landscape


6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic building block featuring a fused pyrazolo[1,5-a]pyridine core with a chlorine substituent at the 6-position and a carboxylic acid handle at the 3-position . With a molecular formula of C₈H₅ClN₂O₂ and a molecular weight of 196.59 g·mol⁻¹, it belongs to a class of halogenated pyrazolopyridine-3-carboxylic acids that serve as key intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitor scaffolds targeting EphB/VEGFR2, PI3Kγ/δ, and Trk family kinases [1][2]. The closest structural analogs are the 6-bromo (CAS 1211596-19-8, MW 241.04), 6-fluoro (CAS 1352625-29-6, MW 180.14), and unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives, each offering distinct physicochemical and reactivity profiles relevant to downstream synthetic applications .

Why 6-Bromo, 6-Fluoro, or Unsubstituted Analogs Cannot Simply Replace 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic Acid in Synthetic Sequences


The 6-position halogen identity dictates the compound's lipophilicity, carbon–halogen bond dissociation energy, and reactivity in downstream cross-coupling reactions, making simple substitution among analogs scientifically unsound without quantitative justification [1]. The 6-chloro derivative occupies a unique intermediate space: its C–Cl bond (BDE ~328 kJ·mol⁻¹) is significantly stronger than the C–Br bond (~276 kJ·mol⁻¹), conferring superior thermal stability and resistance to unwanted radical side-reactions during multi-step syntheses [2]. At the same time, its LogP of 1.69 is intermediate between the more polar 6-fluoro (LogP 1.40) and the more lipophilic 6-bromo (LogP 2.13), providing a balanced partition coefficient that affects both chromatographic purification behavior and the physicochemical properties of downstream amide-coupled products . Furthermore, the chlorine substituent enables selective late-stage functionalization via Pd-catalyzed cross-coupling under conditions where the more reactive bromine would undergo premature or non-selective reaction [3]. These physichochemical and reactivity differences are quantifiable and must be considered when selecting a building block for a specific synthetic route.

Quantitative Differentiation Evidence: 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid vs. 6-Bromo, 6-Fluoro, and Unsubstituted Analogs


LogP Lipophilicity: Intermediate Partition Coefficient for Balanced ADME Properties

The calculated LogP of 6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is approximately 1.69, positioning it between the 6-fluoro analog (LogP ~1.40) and the 6-bromo analog (LogP ~2.13) . This 0.44 LogP unit difference from the bromo analog translates to a ~2.75-fold lower n-octanol/water partition coefficient, while the 0.29 LogP unit increase over the fluoro analog corresponds to a ~1.95-fold higher partition coefficient. An intermediate LogP within the typical drug-like range (1–3) is generally associated with a favorable balance between aqueous solubility and passive membrane permeability, while the bromo analog (LogP >2) may exhibit reduced solubility and higher non-specific protein binding [1].

Lipophilicity LogP Drug-likeness

Carbon–Halogen Bond Dissociation Energy: Superior Thermal Stability vs. 6-Bromo Analog

The homolytic bond dissociation energy (BDE) for a typical aromatic C–Cl bond is approximately 328 kJ·mol⁻¹, compared to approximately 276 kJ·mol⁻¹ for a typical aromatic C–Br bond [1]. This 52 kJ·mol⁻¹ difference (~19% higher BDE for C–Cl) means that the 6-chloro derivative is substantially more resistant to homolytic cleavage and radical-mediated degradation pathways. In practical terms, the 6-chloro compound can withstand higher-temperature reaction conditions (e.g., microwave-assisted synthesis, prolonged reflux) without dehalogenation, whereas the 6-bromo analog is more susceptible to thermal and photolytic debromination [2].

Bond dissociation energy Thermal stability Radical reactivity

Molecular Weight Advantage: 18% Lighter Than 6-Bromo for Fragment-Based and Lead-Like Design

The molecular weight of 6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is 196.59 g·mol⁻¹, which is 44.45 g·mol⁻¹ (18.4%) lighter than the 6-bromo analog (241.04 g·mol⁻¹) . In fragment-based drug discovery and lead-like library design, every 50 Da reduction in molecular weight of a building block is significant, as the Rule of Three for fragments recommends MW < 300 Da for the entire assembled molecule [1]. Using the 6-chloro building block rather than the 6-bromo analog provides greater room for downstream elaboration before exceeding lead-like physicochemical thresholds.

Molecular weight Fragment-based drug design Lead-likeness

Cross-Coupling Reactivity Selectivity: Enabling Sequential Functionalization Strategies

In palladium-catalyzed cross-coupling reactions, the reactivity order for aryl halides follows Ar–I > Ar–Br >> Ar–Cl >> Ar–F [1]. The 6-chloro substituent is significantly less reactive toward oxidative addition than the 6-bromo substituent, enabling chemoselective sequential coupling strategies. Specifically, in a scaffold bearing both a 6-chloro and another more reactive halogen (e.g., at a different position), the 6-chloro group remains intact, allowing a first coupling at the more reactive site followed by a second, orthogonal coupling at the 6-position using specialized catalytic systems (e.g., Pd/XPhos or Pd/BrettPhos at elevated temperatures) [2]. The 6-bromo analog cannot offer this chemoselectivity when paired with other reactive halides.

Chemoselectivity Cross-coupling Suzuki-Miyaura

Vendor Purity and Cost Efficiency: Comparative Procurement Economics at 1 g Scale

Across major reagent suppliers, the 6-chloro derivative is commercially available at 97–98% purity (HPLC) with standard batch QC including NMR, HPLC, and MS . At AKSci, the 1 g price for the 6-chloro compound is approximately $155, compared to ~$503 for the 6-fluoro analog (a 225% premium) . The 6-bromo analog (Macklin) is priced at approximately ¥480 (~$66) for 1 g at 98% purity, representing a lower cost but with the reactivity and stability trade-offs discussed in Evidence Items 2–4 . The 6-chloro compound thus offers an intermediate cost position with a distinct combination of physicochemical and reactivity properties not available from either cheaper or more expensive alternatives.

Procurement cost Purity Vendor comparison

Target Application Scenarios for 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis Requiring Balanced Lead-Like Properties

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries (EphB, VEGFR2, PI3Kγ/δ, Trk) should select the 6-chloro building block when target product profiles require an intermediate LogP (~1.7) and molecular weight below 200 Da for the core scaffold. The 0.44 LogP unit lower lipophilicity versus the 6-bromo analog reduces the risk of final compounds exceeding LogP 5, while the 18% lower molecular weight versus the 6-bromo analog provides greater latitude for substituent addition before breaching the Rule of Five.

Multi-Step Synthesis with High-Temperature or Radical-Sensitive Steps

In synthetic routes requiring prolonged heating, microwave irradiation, or radical-initiated transformations, the 6-chloro derivative is preferred over the 6-bromo analog due to the 52 kJ·mol⁻¹ higher C–Cl bond dissociation energy [1]. This thermal stability advantage minimizes dehalogenation by-products that would otherwise reduce yield and complicate purification in sequences where the 6-halogen must be preserved for late-stage functionalization.

Sequential Orthogonal Cross-Coupling for Late-Stage Diversification

For SAR exploration strategies that demand sequential, chemoselective cross-coupling (e.g., first coupling at a more reactive aryl bromide position, followed by activation of the 6-chloro position with a Pd/XPhos system), the 6-chloro building block is uniquely suited [2]. The 6-bromo analog cannot achieve this orthogonality because its higher reactivity would result in competitive or simultaneous coupling, while the 6-fluoro analog is insufficiently reactive for efficient late-stage coupling under standard conditions.

Academic and Small-Biotech Procurement with Budget Constraints

For laboratories requiring gram-scale quantities for preliminary SAR or pilot-scale synthesis, the 6-chloro compound's ~$155/g (AKSci) price point represents a 69% cost saving versus the 6-fluoro analog (~$503/g), while providing sufficient reactivity for most Pd-catalyzed transformations when appropriate ligands are employed. The 6-bromo analog, while cheaper (~$66/g, Macklin), introduces the thermal lability and chemoselectivity limitations documented above.

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